2-Amino-4,6-diphenyl-3-nitrobenzonitrile
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Overview
Description
2-Amino-4,6-diphenyl-3-nitrobenzonitrile is an organic compound with a complex structure, characterized by the presence of amino, nitro, and nitrile functional groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4,6-diphenyl-3-nitrobenzonitrile typically involves multi-step organic reactions. One common method includes the nitration of 2-Amino-4,6-diphenylbenzonitrile, followed by purification processes to isolate the desired product. The reaction conditions often involve the use of strong acids like sulfuric acid and nitric acid to facilitate the nitration process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the yield and purity of the compound. Safety measures are crucial due to the involvement of hazardous chemicals and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4,6-diphenyl-3-nitrobenzonitrile can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a catalyst.
Substitution: The amino and nitro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents like bromine or chlorine.
Major Products Formed
Oxidation: Formation of corresponding nitroso or hydroxylamine derivatives.
Reduction: Conversion to 2-Amino-4,6-diphenylbenzonitrile.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-Amino-4,6-diphenyl-3-nitrobenzonitrile has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of advanced materials and as a precursor in polymer synthesis.
Mechanism of Action
The mechanism of action of 2-Amino-4,6-diphenyl-3-nitrobenzonitrile involves its interaction with molecular targets through its functional groups. The amino group can form hydrogen bonds, while the nitro and nitrile groups can participate in electron transfer reactions. These interactions can influence various biochemical pathways and molecular processes .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4,6-diphenylbenzonitrile
- 2-Amino-4,6-diphenyl-3-nitrobenzamide
- 2-Amino-4,6-diphenyl-3-nitrobenzaldehyde
Uniqueness
2-Amino-4,6-diphenyl-3-nitrobenzonitrile is unique due to the combination of its functional groups, which confer specific reactivity and interaction properties. This makes it a valuable compound for various applications, distinguishing it from other similar compounds .
Properties
CAS No. |
945677-56-5 |
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Molecular Formula |
C19H13N3O2 |
Molecular Weight |
315.3 g/mol |
IUPAC Name |
2-amino-3-nitro-4,6-diphenylbenzonitrile |
InChI |
InChI=1S/C19H13N3O2/c20-12-17-15(13-7-3-1-4-8-13)11-16(14-9-5-2-6-10-14)19(18(17)21)22(23)24/h1-11H,21H2 |
InChI Key |
LQBWDAACYWWSFS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(C(=C2C#N)N)[N+](=O)[O-])C3=CC=CC=C3 |
Origin of Product |
United States |
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